
3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid is a chemical compound with the molecular formula C12H14N2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid typically involves the reaction of 5,7-dimethyl-1H-benzoimidazole with a suitable propionic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines. Substitution reactions can result in a variety of functionalized benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid: A closely related compound with similar structural features but different functional groups.
2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride: Another benzimidazole derivative with distinct chemical properties.
3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride: Similar in structure but with variations in the benzimidazole ring.
Uniqueness
3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biologische Aktivität
3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid is a compound belonging to the benzimidazole family, characterized by a unique structural configuration that imparts notable biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol. The compound features a benzimidazole ring substituted at the 5 and 7 positions with methyl groups, along with a propionic acid moiety. This specific substitution pattern influences its reactivity and biological properties significantly.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₂O₂ |
Molecular Weight | 218.25 g/mol |
Benzimidazole Substitution | Methyl groups at positions 5 and 7 |
Functional Group | Propionic acid |
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. Studies suggest that compounds similar to this compound can inhibit the growth of several cancer cell lines. For example, research has indicated that certain benzimidazole derivatives exert cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The mechanism often involves the modulation of apoptosis pathways and inhibition of cell proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways. This interaction can lead to therapeutic effects against various diseases, including infections and cancer .
Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of benzimidazole derivatives, researchers tested several compounds for their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives exhibited significantly lower IC50 values compared to control groups, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of benzimidazole derivatives using model bacterial strains. The study reported minimal inhibitory concentrations (MIC) for several compounds, demonstrating selectivity against Gram-positive bacteria while exhibiting lower activity against Gram-negative strains . This selectivity underscores the potential for developing targeted antimicrobial agents based on the benzimidazole scaffold.
Eigenschaften
IUPAC Name |
3-(4,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-8(2)12-9(6-7)13-10(14-12)3-4-11(15)16/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBPWCASJGEFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.